1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Description
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety
Properties
IUPAC Name |
1-[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-5-9(8(2)15)3-4-10(7)16-6-11(12,13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFOLQQDGOQEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone can be compared with similar compounds such as:
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which affects its reactivity and biological activity.
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-butanone: The butanone analog has a longer carbon chain, which can influence its physical properties and interactions with molecular targets.
The uniqueness of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, also known as a trifluoromethyl-substituted ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group, which can significantly influence its pharmacological properties.
- Molecular Formula : C10H9F3O
- Molecular Weight : 202.17 g/mol
- CAS Number : 851262-60-7
- Functional Groups : Fluoro, Ketone, Phenyl and Aromatic Rings
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy. The specific mechanism of action for 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is still under investigation, but preliminary studies suggest interactions with various molecular targets that could mediate its biological effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of similar trifluoromethyl-substituted compounds. For instance:
- A related compound demonstrated significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating that structural analogs may share similar antimicrobial properties .
- In vitro tests showed that certain derivatives exhibited potent inhibition against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
Cytotoxicity Studies
The cytotoxic effects of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone were evaluated in various cancer cell lines. Notably:
- The compound displayed selective toxicity towards cancer cells while sparing normal mammalian cells, highlighting its therapeutic potential .
- A selectivity index of approximately 200-fold was observed in preliminary assays against mammalian cells compared to T. brucei, indicating a favorable safety profile for further development .
Case Studies
Case Study 1: Antiparasitic Activity
A study focused on the development of a series of compounds for treating human African trypanosomiasis (HAT) highlighted the efficacy of related structures. The lead compound showed an EC50 value of 260 nM against T. brucei, demonstrating the potential for trifluoromethyl-substituted phenyl ethanones in antiparasitic therapy .
Case Study 2: Antimicrobial Screening
In another investigation, compounds structurally similar to 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone were screened for activity against multidrug-resistant bacterial strains. Results indicated that modifications in the trifluoromethyl group could enhance antibacterial potency significantly.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| CAS Number | 851262-60-7 |
| Antimicrobial Activity (EC50) | 260 nM against T. brucei |
| Selectivity Index | ~200-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
